molecular formula C17H18N2O6 B4994470 3-acetyl-4-hydroxy-2-(4-nitrophenyl)-1-(oxolan-2-ylmethyl)-2H-pyrrol-5-one

3-acetyl-4-hydroxy-2-(4-nitrophenyl)-1-(oxolan-2-ylmethyl)-2H-pyrrol-5-one

Cat. No.: B4994470
M. Wt: 346.3 g/mol
InChI Key: QEXTVQZMDFSGFG-UHFFFAOYSA-N
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Description

3-acetyl-4-hydroxy-2-(4-nitrophenyl)-1-(oxolan-2-ylmethyl)-2H-pyrrol-5-one is a complex organic compound with a unique structure that includes a pyrrole ring, a nitrophenyl group, and an oxolan-2-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-acetyl-4-hydroxy-2-(4-nitrophenyl)-1-(oxolan-2-ylmethyl)-2H-pyrrol-5-one typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrole ring, followed by the introduction of the acetyl, hydroxy, and nitrophenyl groups. The oxolan-2-ylmethyl group is then added through a nucleophilic substitution reaction. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process would be optimized to minimize waste and reduce the use of hazardous reagents. Catalysts may be employed to increase the efficiency of the reactions, and purification steps such as crystallization or chromatography would be used to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-acetyl-4-hydroxy-2-(4-nitrophenyl)-1-(oxolan-2-ylmethyl)-2H-pyrrol-5-one can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group.

    Reduction: The nitro group can be reduced to an amine group.

    Substitution: The acetyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted pyrrole derivatives.

Scientific Research Applications

3-acetyl-4-hydroxy-2-(4-nitrophenyl)-1-(oxolan-2-ylmethyl)-2H-pyrrol-5-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-acetyl-4-hydroxy-2-(4-nitrophenyl)-1-(oxolan-2-ylmethyl)-2H-pyrrol-5-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the nitrophenyl group suggests potential interactions with electron-rich sites, while the hydroxy and acetyl groups may participate in hydrogen bonding or other non-covalent interactions.

Comparison with Similar Compounds

Similar Compounds

    3-acetyl-4-hydroxy-2-phenyl-2H-pyrrol-5-one: Lacks the nitrophenyl and oxolan-2-ylmethyl groups.

    3-acetyl-4-hydroxy-2-(4-methoxyphenyl)-2H-pyrrol-5-one: Contains a methoxy group instead of a nitro group.

    3-acetyl-4-hydroxy-2-(4-chlorophenyl)-2H-pyrrol-5-one: Contains a chloro group instead of a nitro group.

Uniqueness

The unique combination of functional groups in 3-acetyl-4-hydroxy-2-(4-nitrophenyl)-1-(oxolan-2-ylmethyl)-2H-pyrrol-5-one imparts distinct chemical and physical properties. The nitrophenyl group enhances its electron-withdrawing capability, while the oxolan-2-ylmethyl group increases its steric bulk, potentially affecting its reactivity and interactions with other molecules.

Properties

IUPAC Name

3-acetyl-4-hydroxy-2-(4-nitrophenyl)-1-(oxolan-2-ylmethyl)-2H-pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O6/c1-10(20)14-15(11-4-6-12(7-5-11)19(23)24)18(17(22)16(14)21)9-13-3-2-8-25-13/h4-7,13,15,21H,2-3,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEXTVQZMDFSGFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C(=O)N(C1C2=CC=C(C=C2)[N+](=O)[O-])CC3CCCO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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